Navigating the Synthetic Landscape of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide
Navigating the Synthetic Landscape of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, substituted pyrimidines hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of Ethyl 2-chloropyrimidine-5-carboxylate, a versatile reagent whose structural features offer a gateway to a diverse range of complex molecular architectures.
At the outset, it is crucial to clarify the identity of the primary subject of this guide. While the initial query mentioned "Ethyl 5-chloropyrimidine-2-carboxylate," the preponderance of available scientific literature and chemical supplier information points to a closely related and more extensively documented isomer: Ethyl 2-chloropyrimidine-5-carboxylate . This guide will therefore focus on the latter, while acknowledging the existence of the former to prevent any potential ambiguity.
Compound Identification and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Ethyl 2-chloropyrimidine-5-carboxylate is a compound that presents as a white to light yellow powder or crystal.[1] Its core identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89793-12-4 | [1][2][3] |
| Alternate CAS | 1227571-82-5 (for Ethyl 5-chloropyrimidine-2-carboxylate) | [4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.60 g/mol | [1][3] |
| Synonyms | 2-Chloropyrimidine-5-carboxylic acid ethyl ester | [1] |
| Appearance | White to light yellow powder to crystal | [1] |
| Melting Point | 56 - 60 °C | [1] |
| Boiling Point | 80 °C at 5 mmHg | [1] |
| Purity | ≥97% to ≥98% (GC) | [1][3] |
The Synthetic Utility: A Gateway to Novel Therapeutics
The true value of Ethyl 2-chloropyrimidine-5-carboxylate lies in its synthetic versatility. The pyrimidine ring is a key pharmacophore in numerous approved drugs, and the chloro and carboxylate functionalities on this particular scaffold offer orthogonal handles for a variety of chemical transformations.
This compound is a crucial intermediate in the synthesis of a range of bioactive molecules, with notable applications in the development of anticancer and antiviral agents.[1] Specifically, it is utilized in the synthesis of Retinoid X receptor (RXR) agonists, which are under investigation for the treatment of various cancers.[2][5] The chlorinated pyrimidine framework provides a strategic advantage in drug design, allowing for the creation of compounds with enhanced selectivity and potentially reduced side effects.[1]
Beyond oncology, its application extends to the synthesis of nucleoside analogs, underscoring its importance in antiviral research.[1] The ability to introduce diverse functional groups through substitution of the chlorine atom or modification of the ester makes it an invaluable tool for generating libraries of compounds for high-throughput screening.
A Representative Synthetic Protocol
The synthesis of Ethyl 2-chloropyrimidine-5-carboxylate is a well-established process. A common laboratory-scale procedure involves the chlorination of a pyrimidinone precursor. The following is a representative protocol based on literature methods.[2][6]
Starting Material: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline
Step-by-Step Methodology:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (e.g., 3.60 g, 21 mmol), phosphorus oxychloride (e.g., 25 mL), and N,N-dimethylaniline (e.g., 2.5 mL) is prepared in a suitable reaction vessel.[2][6]
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 1.5 to 2 hours.[2][6]
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.
-
The residue is then carefully quenched by the slow addition of ice water.[2][6]
-
The pH of the resulting mixture is adjusted to between 7 and 8 using a suitable base, such as a 2 N sodium hydroxide solution or sodium carbonate.[2][6]
-
The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate.[2][6]
-
The combined organic layers are washed with ice-water and brine, dried over a drying agent like sodium sulfate, and the solvent is evaporated.[6]
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5% v/v), to yield the final product, Ethyl 2-chloropyrimidine-5-carboxylate, as a white solid.[2][6]
Caption: Synthetic workflow for Ethyl 2-chloropyrimidine-5-carboxylate.
Spectroscopic Characterization
While a full, detailed spectral analysis is beyond the scope of this guide, it is important for researchers to be aware of the expected spectroscopic data for structure confirmation. Proton NMR (¹H NMR) data has been reported as (400 MHz, CDCl₃): δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H).[6] The mass spectrometry data is expected to show a molecular ion peak corresponding to the molecular weight of 186.6 g/mol .[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling Ethyl 2-chloropyrimidine-5-carboxylate.
Hazard Identification:
Recommended Handling Procedures:
-
Use only under a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[8]
-
Do not breathe dust.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store at 2 - 8 °C for long-term stability.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[10]
-
Store away from incompatible materials such as bases, strong oxidizing agents, and amines.[8]
Conclusion
Ethyl 2-chloropyrimidine-5-carboxylate stands as a testament to the power of well-designed chemical intermediates in advancing the frontiers of drug discovery and materials science. Its versatile reactivity, coupled with a straightforward synthetic route, makes it an invaluable asset for researchers. By understanding its properties, synthetic applications, and handling requirements, scientists can effectively leverage this compound to construct novel molecules with the potential for significant biological activity.
References
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Ethyl 5-chloropyridine-2-carboxylate. (2024, April 10). ChemBK. Retrieved from [Link]
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2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2. (n.d.). PubChem. Retrieved from [Link]
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ethyl 2-chloropyrimidine-5-carboxylate. (2024, April 9). ChemBK. Retrieved from [Link]
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